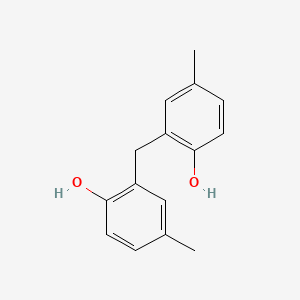2,2'-Methylenebis(4-methylphenol)
CAS No.: 3236-63-3
Cat. No.: VC3716183
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3236-63-3 |
|---|---|
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
| Standard InChI | InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3 |
| Standard InChI Key | XZXYQEHISUMZAT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O |
| Canonical SMILES | CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O |
Introduction
Chemical Identity and Nomenclature
2,2'-Methylenebis(4-methylphenol) is a diphenylmethane derivative with hydroxyl and methyl substituents. The compound is identified by multiple nomenclature systems and synonyms in scientific and commercial literature.
Basic Identifiers
The chemical is primarily identified through the following classification parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 3236-63-3 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| MDL Number | MFCD00155176 |
The compound is known by several synonyms in scientific literature and commercial contexts, including 2,2'-methylenedi-p-cresol, bis(2-hydroxy-5-methylphenyl)methane, 4,4'-dimethylmethylenediphenol, 2,2'-dihydroxy-5,5'-dimethyldiphenylmethane, and 2,2'-methylenebis(p-cresol) . These alternative names reflect different naming conventions but refer to the same chemical structure.
Physical and Chemical Properties
2,2'-Methylenebis(4-methylphenol) exhibits distinct physical and chemical characteristics that influence its handling, storage, and application in various contexts.
Physical Properties
The compound presents as a white to almost white substance that can exist in both powder and crystalline forms . Its key physical parameters are summarized in the following table:
Solubility Characteristics
The compound demonstrates limited solubility in common organic solvents. It is slightly soluble in chloroform and methanol , which has implications for its processing and formulation in industrial applications. This limited solubility profile is consistent with other bisphenolic compounds that contain hydroxyl functional groups capable of hydrogen bonding.
Chemical Structure and Reactivity
The chemical structure of 2,2'-Methylenebis(4-methylphenol) features two p-cresol moieties connected by a methylene bridge at the ortho position relative to the hydroxyl groups. The presence of two phenolic hydroxyl groups confers antioxidant properties to the molecule, as these functional groups can donate hydrogen atoms to neutralize free radicals. The methyl substituents at the para positions relative to the hydroxyl groups increase the electron density of the aromatic rings, potentially enhancing the compound's antioxidant efficacy.
Related Compounds and Structural Analogs
2,2'-Methylenebis(4-methylphenol) belongs to a broader family of bisphenolic compounds that share structural similarities but differ in substituent patterns. These structural relationships are important for understanding structure-activity relationships and potential applications.
Tert-butyl Derivatives
A significant structural analog is 2,2'-methylenebis(6-tert-butyl-4-methylphenol), also known as MBMBP (CAS: 119-47-1) . This derivative contains additional tert-butyl groups at the 6-position of each aromatic ring. The compound is used industrially as an antioxidant and stabilizer in various polymeric materials including acrylonitrile-butadiene-styrene copolymer, polypropylene, polyacetal, rubber, latex, and adhesives .
Research has demonstrated that 2,2'-methylenebis(6-tert-butyl-4-methylphenol) possesses biological activity beyond its antioxidant properties. A 2017 study revealed that this compound enhances the antitumor efficacy of belotecan, a camptothecin derivative, by regulating autophagy in cancer cells . The compound was found to activate autophagic flux by increasing LC3-II levels and forming autolysosome puncta, ultimately enhancing the antitumor efficacy of belotecan through the activation of both autophagy and apoptosis .
Other Structural Variations
Additional structural analogs include:
-
2,2'-Methylenebis(4-ethyl-6-methylphenol) (CAS: 89455-18-5), which features ethyl groups instead of methyl groups at the para position .
-
2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) (CAS: 4066-02-8), which incorporates bulky cyclohexyl substituents at the 6-position of each aromatic ring .
These structural variations influence the compounds' physical properties, stability, and biological activities, demonstrating the significant impact that substituent modifications can have on the functionality of these bisphenolic systems.
Research Findings and Future Perspectives
Structure-Activity Relationships
Comparative studies of 2,2'-Methylenebis(4-methylphenol) and its various structural analogs could yield valuable insights into the structure-activity relationships of these bisphenolic compounds. Such studies could elucidate how substituent variations influence:
-
Antioxidant efficacy
-
Biological activities
-
Physical properties and stability
-
Environmental persistence and degradation pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume